REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]=[CH:4][C:5]1[N:6]=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2>CO.[Pd]>[CH3:1][O:2][CH2:3][CH2:4][C:5]1[N:6]=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2
|
Name
|
3-(2-Methoxyvinyl)isoquinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=CC=1N=CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to dryness at 40° C. under reduced pressure (20 mm Hg)
|
Type
|
DISSOLUTION
|
Details
|
The oily residue is dissolved in methylene chloride (10 cc)
|
Type
|
ADDITION
|
Details
|
the solution is poured into a column (diameter 2 cm)
|
Type
|
ADDITION
|
Details
|
containing silica (100 g) in methylene chloride
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
CUSTOM
|
Details
|
being collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness at 40° C. under reduced pressure (20 mm Hg)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCC=1N=CC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |